molecular formula C8H8FNO4S B6245125 2-acetamidophenyl sulfurofluoridate CAS No. 2411199-14-7

2-acetamidophenyl sulfurofluoridate

Cat. No.: B6245125
CAS No.: 2411199-14-7
M. Wt: 233.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidophenyl sulfurofluoridate is an organic compound that features both an acetamido group and a sulfurofluoridate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamidophenyl sulfurofluoridate typically involves the reaction of 2-acetamidophenol with sulfuryl fluoride (SO2F2) in the presence of a base. The reaction conditions often include the use of a solvent such as acetonitrile and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction . The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the desired sulfurofluoridate product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The process involves the controlled addition of reactants and catalysts, maintaining optimal reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl sulfurofluoridate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate ester derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of thiol or sulfide derivatives.

    Hydrolysis: Formation of sulfonic acid derivatives.

Scientific Research Applications

2-Acetamidophenyl sulfurofluoridate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetamidophenyl sulfurofluoridate involves its ability to act as an electrophilic warhead. The sulfurofluoridate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction is highly selective and can be used to target specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonyl fluoride
  • (2-Aminoethyl)benzenesulfonyl fluoride
  • 4-Formylbenzenesulfonyl fluoride

Uniqueness

2-Acetamidophenyl sulfurofluoridate is unique due to its combination of an acetamido group and a sulfurofluoridate group, which provides distinct reactivity and selectivity compared to other sulfonyl fluorides. This makes it particularly useful in applications requiring specific covalent modifications of biological molecules .

Properties

CAS No.

2411199-14-7

Molecular Formula

C8H8FNO4S

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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